N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,3-dimethoxybenzamide
Description
N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,3-dimethoxybenzamide is a heterocyclic compound featuring a 1,2,4-triazolo[1,5-a]pyrimidine core linked via a propyl chain to a 2,3-dimethoxybenzamide group. The dimethoxybenzamide moiety may enhance solubility and binding affinity due to its electron-donating methoxy groups and planar aromatic structure.
Properties
IUPAC Name |
2,3-dimethoxy-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-24-14-7-3-6-13(15(14)25-2)16(23)18-8-4-5-12-9-19-17-20-11-21-22(17)10-12/h3,6-7,9-11H,4-5,8H2,1-2H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HISLMYJUJAJIMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCCCC2=CN3C(=NC=N3)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,3-dimethoxybenzamide typically involves multiple steps. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good yields . Another approach involves the reaction of azinium-N-imines with nitriles via a [3+2] cycloaddition reaction in the presence of copper acetate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of microwave irradiation and catalyst-free reactions, are likely to be employed to ensure efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,3-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the heterocyclic ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,3-dimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an inhibitor of cyclin-dependent kinase 2 (CDK2), which is a target for cancer treatment.
Biological Research: It is used in studies investigating cell cycle regulation and apoptosis induction in cancer cells.
Pharmaceutical Development: The compound’s ability to inhibit specific enzymes makes it a candidate for drug development against various diseases.
Mechanism of Action
The mechanism of action of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,3-dimethoxybenzamide involves the inhibition of CDK2/cyclin A2. This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells . The compound binds to the active site of the enzyme, preventing its interaction with substrates necessary for cell division.
Comparison with Similar Compounds
Key Differences :
- Substituents : The target compound features a propyl-linked dimethoxybenzamide group, whereas Shah and Rojivadiya’s derivatives include aryl and carboxamide substituents.
- Synthetic Simplicity : The fusion method in DMF (used for Shah’s compounds) offers high purity and scalability, suggesting that the target compound could be synthesized similarly with tailored starting materials .
Key Contrasts :
- Core Heterocycles : Quinazoline-pyrazole systems (Gao’s compounds) vs. triazolopyrimidine (target compound).
- Bioactivity : Gao’s compounds show antimicrobial effects at 50 μg/mL, with compound 5k outperforming the control agent hymexazol . The target compound’s activity remains uncharacterized but could theoretically target different pathways due to its unique scaffold.
Physicochemical Properties
Shah and Rojivadiya’s triazolopyrimidine carboxamides exhibit melting points of 205–207°C and distinct spectral profiles (e.g., IR C=N stretch at 1615 cm⁻¹, ^1H NMR δ 1.2–1.4 ppm for propyl groups) . The target compound’s dimethoxybenzamide group likely alters its solubility and spectral characteristics, such as increased aromatic proton signals in NMR.
Biological Activity
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,3-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H16N4O3
- Molecular Weight : 276.29 g/mol
- CAS Number : Not specified in the sources.
Anticancer Properties
Recent studies have indicated that compounds containing the [1,2,4]triazolo[1,5-a]pyrimidine scaffold exhibit promising anticancer activity. For instance, derivatives of this scaffold have been shown to inhibit various kinases involved in cancer progression, such as cyclin-dependent kinases (CDKs) and AXL receptor tyrosine kinases. These compounds can disrupt cell cycle regulation and promote apoptosis in cancer cells.
Case Study: CDK Inhibition
A focused screening campaign identified several derivatives with low micromolar IC50 values against CDK-2. The structure-activity relationship (SAR) studies revealed that modifications to the triazolo-pyrimidine core can enhance potency and selectivity against specific kinases involved in tumorigenesis .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Compounds within this class have demonstrated activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial DNA synthesis or protein synthesis pathways.
Table 1: Antimicrobial Activity of Triazolo Compounds
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Compound C | P. aeruginosa | 64 µg/mL |
Anti-inflammatory Effects
The compound has shown potential anti-inflammatory effects by inhibiting key enzymes such as cyclooxygenase (COX)-1 and COX-2. This inhibition reduces the production of pro-inflammatory mediators like prostaglandins.
Inhibition of COX enzymes leads to decreased inflammation and pain relief, making these compounds candidates for treating inflammatory diseases .
Neuroprotective Effects
Emerging data suggest that derivatives of this compound may exhibit neuroprotective properties. This is particularly relevant in conditions such as Alzheimer's disease where oxidative stress and inflammation play critical roles.
Case Study: Neuroprotection in Animal Models
In animal models of neurodegeneration, administration of triazolo-pyrimidine derivatives resulted in improved cognitive function and reduced neuronal damage compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
